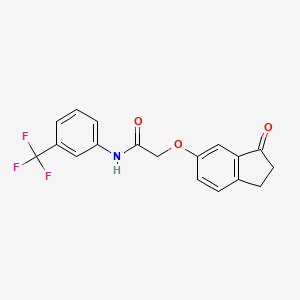

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a 3-oxo-2,3-dihydroindenyl ether moiety linked to an N-(3-trifluoromethylphenyl)acetamide group. The compound combines a bicyclic indenone system with a trifluoromethylphenyl substituent, which is known to enhance metabolic stability and lipophilicity in drug design . The 3-oxo group in the inden fragment may participate in hydrogen bonding, influencing crystallinity or molecular recognition .

Properties

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3/c19-18(20,21)12-2-1-3-13(8-12)22-17(24)10-25-14-6-4-11-5-7-16(23)15(11)9-14/h1-4,6,8-9H,5,7,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBMXBWEMQBFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts acylation of indene to introduce the 3-oxo group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indene ring can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present in the molecule.

Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often with the aid of a strong base or acid.

Major Products Formed

Oxidation: : Products may include carboxylic acids, ketones, or alcohols depending on the specific conditions.

Reduction: : Reduced products may include trifluoromethane or other reduced derivatives.

Substitution: : Substituted indene derivatives with various functional groups can be formed.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity may be explored for potential therapeutic uses.

Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives, emphasizing key differences in substituents, synthesis, and biological activity:

Key Observations:

Structural Diversity: The target compound’s 3-oxo-indenyl ether distinguishes it from analogs with phenolic ethers (B2), thiazolidinones (Compound 25), or benzothiazoles (Compound 13). The inden fragment may enhance π-π stacking interactions in protein binding . Trifluoromethylphenyl Group: Common across all compounds, this group improves metabolic resistance and hydrophobic interactions. However, its position (e.g., para in B2 vs. meta in the target compound) affects steric and electronic properties .

Synthetic Challenges :

- Compound 13’s low yield (19%) highlights difficulties in coupling trifluoromethylphenyl acetyl chlorides with heterocyclic amines, suggesting that the target compound’s indenyl ether may offer a more synthetically accessible scaffold .

Biological Implications: The thiazolidinone in Compound 25 is associated with antifungal activity, while the tetrahydroquinoxalinone in ’s compound aligns with agrochemical motifs. The target compound’s inden core is structurally closer to kinase inhibitors like BI-4206, which targets focal adhesion kinase .

Spectroscopic Data :

- Compound 25’s characterization (¹H NMR: δ 9.89 ppm for NH; MS: m/z 557) provides a benchmark for acetamide derivatives. The target compound’s NH proton is expected near δ 9–10 ppm, with distinct inden carbonyl signals at ~170 ppm in ¹³C NMR .

Research Findings and Trends

- Substituent Effects : Trifluoromethyl groups at meta positions (as in the target compound) often enhance binding affinity compared to para-substituted analogs, as seen in guanidine derivatives .

- Hydrogen Bonding : The 3-oxo group in the inden fragment may form intermolecular hydrogen bonds, influencing crystal packing or solubility, as demonstrated in Etter’s graph-set analysis .

- Thermal Stability : Inden-based acetamides like the target compound likely exhibit higher melting points (>150°C) compared to aliphatic analogs, given their rigid aromatic cores .

Biological Activity

The compound 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3 , with a molecular weight of approximately 348.34 g/mol . The compound features an indene moiety, which is known for its diverse reactivity and potential therapeutic applications.

Research indicates that compounds containing indene derivatives can exhibit a range of biological activities, including:

- Inhibition of Enzymatic Activity : The presence of the indene structure may interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with specific signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural features have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 2.5 |

| 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide | MCF7 | 1.9 |

These findings suggest that the compound may be effective against specific cancer types, warranting further investigation into its mechanisms and therapeutic potential.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit key enzymes involved in cancer metabolism and proliferation. For example, it has been shown to inhibit glucosylceramide synthase (GCS), which is implicated in various cancers:

Case Studies

- Antitumor Efficacy in Animal Models : A study involving animal models demonstrated that compounds similar to this compound showed significant tumor reduction when administered in appropriate dosages. The results indicated a correlation between dosage and tumor size reduction.

- Cell Viability Assays : Various cell viability assays conducted on different cancer cell lines (e.g., HCT116 and MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.